2,5-Dimethyl-4-ethylpyridine
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Overview
Description
2,5-Dimethyl-4-ethylpyridine is an organic compound with the molecular formula C₉H₁₃N. It belongs to the class of pyridines, which are heterocyclic aromatic compounds containing a nitrogen atom in the ring. This compound is characterized by the presence of two methyl groups at the 2nd and 5th positions and an ethyl group at the 4th position on the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-ethylpyridine can be achieved through various methods. One common approach involves the alkylation of pyridine derivatives. For instance, the reaction of 2,5-dimethylpyridine with ethyl halides under basic conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions. The process may utilize catalysts to enhance the reaction rate and selectivity. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-4-ethylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl and ethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can introduce various functional groups at the methyl and ethyl positions .
Scientific Research Applications
2,5-Dimethyl-4-ethylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving pyridine derivatives and their biological activities.
Medicine: Research into potential pharmaceutical applications, such as drug development, is ongoing.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-4-ethylpyridine involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and context .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyridine: Lacks the ethyl group at the 4th position.
4-Ethylpyridine: Lacks the methyl groups at the 2nd and 5th positions.
2,4,6-Trimethylpyridine: Contains three methyl groups but no ethyl group.
Uniqueness
2,5-Dimethyl-4-ethylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds .
Properties
CAS No. |
74304-03-3 |
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Molecular Formula |
C9H13N |
Molecular Weight |
135.21 g/mol |
IUPAC Name |
4-ethyl-2,5-dimethylpyridine |
InChI |
InChI=1S/C9H13N/c1-4-9-5-8(3)10-6-7(9)2/h5-6H,4H2,1-3H3 |
InChI Key |
JBNJDXSYIBJKBL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=NC(=C1)C)C |
Origin of Product |
United States |
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